molecular formula C18H16FNO3S2 B2878013 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2319893-84-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2878013
CAS No.: 2319893-84-8
M. Wt: 377.45
InChI Key: PVXZMGBOFKFTEJ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide: is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and a substituted benzamide

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” are currently unknown. The compound contains a bithiophene moiety , which is a common structural element in various organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s bioavailability, which is influenced by these properties, is also unknown. Generally, factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps:

  • Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. For instance, a Stille coupling reaction between 2-bromothiophene and 2-trimethylstannylthiophene in the presence of a palladium catalyst can be employed.

  • Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the bithiophene derivative with an appropriate epoxide, such as ethylene oxide, under basic conditions.

  • Formation of the Benzamide: : The final step involves the coupling of the hydroxyethyl-bithiophene intermediate with 3-fluoro-4-methoxybenzoic acid. This can be achieved using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

    Reduction: The nitro group on the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the bithiophene moiety suggests possible interactions with biological macromolecules, making it a candidate for drug development, particularly in targeting specific proteins or enzymes.

Industry

In industry, the compound’s electronic properties, derived from the bithiophene unit, make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([2,2’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-methoxybenzamide
  • N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide stands out due to the specific combination of a fluorine atom and a methoxy group on the benzamide ring

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-23-15-3-2-11(8-13(15)19)18(22)20-9-14(21)17-5-4-16(25-17)12-6-7-24-10-12/h2-8,10,14,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZMGBOFKFTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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